molecular formula C9H11FO B1342436 1-(3-Fluorophenyl)propan-1-OL CAS No. 701-38-2

1-(3-Fluorophenyl)propan-1-OL

Cat. No.: B1342436
CAS No.: 701-38-2
M. Wt: 154.18 g/mol
InChI Key: UINJQZXICQEKRH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanols, which are characterized by a phenyl group attached to a propanol chain. The presence of a fluorine atom on the phenyl ring distinguishes this compound from other phenylpropanols, imparting unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propan-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Jones reagent, acetone, 0-10°C.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.

    Substitution: Various reagents depending on the desired substitution, such as tosyl chloride for converting the hydroxyl group to a tosylate.

Major Products Formed:

    Oxidation: 1-(3-fluorophenyl)propan-1-one.

    Reduction: 1-(3-fluorophenyl)propan-1-amine.

    Substitution: Tosylates or other substituted derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)propan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)propan-1-OL
  • 1-(4-Fluorophenyl)propan-1-OL
  • 1-(3-Chlorophenyl)propan-1-OL

Comparison: 1-(3-Fluorophenyl)propan-1-OL is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 3-fluoro derivative may have different steric and electronic effects compared to the 2-fluoro or 4-fluoro derivatives, leading to variations in their interaction with biological targets and their overall efficacy .

Properties

IUPAC Name

1-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINJQZXICQEKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609219
Record name 1-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-38-2
Record name 1-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-38-2
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Synthesis routes and methods I

Procedure details

3-Fluorophenylpropionic acid (39, 0.500 g, 2.97 mmol) was diluted in anhydrous THF (2 mL) under argon, and cooled to 0° C. Borane-THF (1 M, 4.16 mL, 4.16 mmol) was added dropwise, and the mixture was allowed to warm to room temperature and stirred for 18 h. The reaction was quenched by the addition of 1:1 THF/H2O (5 mL). When gas evolution ceased, solid K2CO3 was added until the mixture separated into two layers, which were separated. The aqueous layer was extracted with EtOAc (2×5 mL), and the combined organic layers were washed with H2O (15 mL) and sat. aq. NaCl (15 mL), dried over anhydrous sodium sulfate, and concentrated to yield the product as a clear oil (0.446 g, 97%) after drying in vacuo. 1H-NMR (500 MHz; CDCl3): δ 7.29-7.25 (m, 1 H), 7.00 (d, J=7.6 Hz, 1 H), 6.95-6.89 (m, 2 H), 3.71 (t, J=6.4 Hz, 2 H), 2.74 (t, J=7.7 Hz, 2 H), 1.95-1.89 (m, 2 H), 1.39 (s, 1 H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

18 L ethyl bromide were dissolved in 30 L of THF and added dropwise to a suspension of 6 kg of magnesium in 30 L of THF. The reaction solution was next stirred for two hours at 65° to 75° C. and then cooled to 0 to 10° C. 15 kg of 3-fluorobenzaldehyde in 60 L of THF were added while cooling with ice over a period of 6 hr and the reaction solution was stirred overnight at room temp. The reaction solution was quenched with saturated ammonium chloride solution at 0°-10° C. The reaction solution was stirred for one hour, organic layer separated and concentrated. The concentrate was extracted with 40 L of DCM and washed with 30 L of 5% HCl solution. The solvent was removed in vacuo. After drying, 20 kg of 1-(3-Fluoro -phenyl)-propan-1-ol were obtained as a brown oil and taken as such to the next step.
Quantity
18 L
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
6 kg
Type
reactant
Reaction Step Two
Name
Quantity
30 L
Type
solvent
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
60 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How long after 3-FPM ingestion is 1-(3-Fluorophenyl)propan-1-ol detectable?

A1: The research indicates that this compound, formed via oxidative ring opening of 3-FPM, exhibited the longest detection window among the identified metabolites. [] This means it could be detected in biological samples for a longer duration than the parent drug and other metabolites. While the study doesn't explicitly state the exact detection timeframe for this compound, it does mention that 3-FPM itself was detectable in urine for up to 116 hours post-ingestion. [] This suggests that the metabolite might also persist for a significant period, though further research is needed to confirm this.

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